3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(cyclobutanecarbonylamino)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-5-6-10(13(16)17)7-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAZEQDCEJDDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588179 | |
| Record name | 3-[(Cyclobutanecarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-04-9 | |
| Record name | 3-[(Cyclobutanecarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic Acid: A Focus on its Precursor, 3-Amino-4-methylbenzoic Acid
A Note to the Reader:
Extensive research for "3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid" did not yield specific physical and chemical property data for this compound. This suggests that it may be a novel compound, not yet extensively characterized in publicly available literature. However, its structure indicates a direct synthetic relationship with the well-documented chemical intermediate, 3-Amino-4-methylbenzoic acid .
This guide will, therefore, provide a comprehensive technical overview of the physical properties of 3-Amino-4-methylbenzoic acid , a critical precursor. Understanding the characteristics of this starting material is fundamental for researchers and drug development professionals involved in the synthesis and characterization of its derivatives, such as 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid.
Introduction to 3-Amino-4-methylbenzoic Acid: A Key Synthetic Building Block
3-Amino-4-methylbenzoic acid is an aromatic amino acid that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a methyl group, allows for a variety of chemical transformations. This compound is of particular interest in the pharmaceutical industry as an intermediate in the synthesis of various therapeutic agents, including analgesics and anti-inflammatory drugs.[2] It is also a known impurity of the targeted therapy drug Nilotinib, designated as "Nilotinib Impurity C".[3]
The strategic placement of the functional groups—the amino group at the 3-position and the methyl group at the 4-position relative to the carboxylic acid—influences its reactivity and physical properties, making a thorough understanding of these characteristics essential for its effective use in synthetic chemistry.
Physicochemical Properties of 3-Amino-4-methylbenzoic Acid
The physical and chemical properties of 3-Amino-4-methylbenzoic acid are summarized in the table below, with detailed explanations following.
| Property | Value | Source(s) |
| IUPAC Name | 3-Amino-4-methylbenzoic acid | [3] |
| CAS Number | 2458-12-0 | [1][3][4] |
| Molecular Formula | C₈H₉NO₂ | [1][3] |
| Molecular Weight | 151.16 g/mol | [3][4] |
| Appearance | White to off-white, pale cream to brown, or pink to grayish crystalline powder or chunks.[1][4][5] | [1][4][5] |
| Melting Point | 162 - 168 °C | [4][5][6] |
| Boiling Point | ~273.17 °C (rough estimate) | [5] |
| Solubility | Very soluble in water; slightly soluble in DMSO and Methanol.[5] | [5] |
| pKa | 4.61 ± 0.10 (Predicted) | [5] |
Structural and Molecular Identifiers
The structural identity of 3-Amino-4-methylbenzoic acid is unequivocally established through various notation systems:
-
SMILES: CC1=C(C=C(C=C1)C(=O)O)N[3]
-
InChI: InChI=1S/C8H9NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H,10,11)[3]
-
InChIKey: XKFIFYROMAAUDL-UHFFFAOYSA-N[3]
Synonyms for this compound include 3-Amino-p-toluic acid and 4-Methyl-3-aminobenzoic acid.[1][3][7]
Thermal Properties
The melting point of 3-Amino-4-methylbenzoic acid is consistently reported in the range of 162-168 °C.[4][5][6] This relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules.
Solubility Profile
The compound is described as being very soluble in water.[5] This is attributed to the presence of the polar carboxylic acid and amino functional groups, which can engage in hydrogen bonding with water molecules. Its solubility in organic solvents such as DMSO and methanol is noted as slight.[5] This solubility profile is a critical consideration for reaction setup, purification, and formulation processes.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of 3-Amino-4-methylbenzoic acid. The following diagram illustrates a typical characterization sequence.
Caption: Standard analytical workflow for the characterization of 3-Amino-4-methylbenzoic acid.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of 3-Amino-4-methylbenzoic acid to be 151.16 g/mol , with a molecular ion peak observed at m/z 151.[8]
-
Infrared (IR) Spectroscopy: IR spectra are available and would be expected to show characteristic peaks for the N-H stretches of the amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.[3]
Synthesis and Reactivity
3-Amino-4-methylbenzoic acid is commonly synthesized via the reduction of 3-nitro-4-methylbenzoic acid.[5] A typical laboratory-scale synthesis involves the hydrogenation of the nitro-substituted precursor using a palladium on carbon (Pd/C) catalyst.[5]
The presence of the amino and carboxylic acid groups makes it a versatile synthon. The amino group can readily undergo acylation reactions, such as the reaction with cyclobutanecarbonyl chloride to form the target molecule of this guide's original query, 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid. The carboxylic acid group can be esterified or converted to an amide.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Amino-4-methylbenzoic acid is associated with the following hazards:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[4] It should be stored in a dark place under an inert atmosphere at room temperature.[5]
Conclusion
References
-
PubChem. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568. [Link]
-
CAS Common Chemistry. 3-Amino-4-methylbenzoic acid. [Link]
Sources
- 1. CAS 2458-12-0: 3-Amino-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-4-Methylbenzoesäure 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Amino-4-methylbenzoic acid | 2458-12-0 [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 3-Amino-4-methylbenzoic acid(2458-12-0) 1H NMR [m.chemicalbook.com]
3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid molecular weight
An In-Depth Technical Guide to 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoic acid, a molecule of significant interest in contemporary pharmaceutical research and organic synthesis. Beyond presenting core data, this document elucidates the rationale behind key analytical methodologies and contextualizes the compound's relevance in drug development.
Molecular Identification and Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are the bedrock of any scientific investigation. This section details the essential identifiers and physicochemical characteristics of 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoic acid.
Nomenclature and Structural Elucidation
The systematic naming and structural representation of a molecule are crucial for unambiguous communication in the scientific community.
-
Systematic Name: 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid
-
CAS Number: 1437794-63-3
-
Molecular Formula: C₁₃H₁₅NO₃
-
Molecular Weight: 233.26 g/mol
The structure of 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoic acid is characterized by a benzoic acid core, substituted with a methyl group at the 4-position and a cyclobutylcarbonylamino group at the 3-position.
Caption: 2D structure of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid.
Physicochemical Data Summary
The following table summarizes key physicochemical properties, which are critical for decisions regarding formulation, solubility, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 233.26 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 162-184 °C (decomposes) | |
| Solubility | Soluble in water and organic solvents | [1] |
| pKa (Strongest Acidic) | 4.26 (Predicted) | [2] |
Synthesis and Manufacturing Considerations
The synthesis of 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoic acid typically involves the acylation of 3-amino-4-methylbenzoic acid with cyclobutanecarbonyl chloride. This process requires careful control of reaction conditions to ensure high purity and yield.
Caption: A generalized workflow for the synthesis of the target compound.
Causality in Synthesis: The choice of a suitable base (e.g., pyridine or triethylamine) is critical to neutralize the HCl byproduct of the acylation reaction, driving the equilibrium towards product formation. The purification step, often column chromatography, is selected based on the polarity difference between the product and any unreacted starting materials or byproducts.
Analytical Characterization: A Self-Validating Approach
A robust analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following protocols are designed to be self-validating, meaning the results from orthogonal techniques should be corroborative.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of small molecules due to its high resolution and sensitivity.[3]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column Selection: A C18 reversed-phase column is a common first choice for molecules of this polarity.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water (HPLC Grade)
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (HPLC Grade)
-
Rationale: The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better peak shape and retention. Acetonitrile is a common organic modifier providing good elution strength.[4]
-
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 20 minutes allows for the separation of impurities with a wide range of polarities.
-
Detection: UV detection at 254 nm and 280 nm. The aromatic nature of the molecule suggests strong absorbance in this range.[5]
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Data Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[6][7]
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Rationale: DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for the exchangeable protons (from the carboxylic acid and amide) to be observed.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals: Resonances corresponding to the aromatic protons, the methyl group protons, the cyclobutyl protons, and the amide proton. The integration of these signals should correspond to the number of protons in each environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Resonances for each unique carbon atom in the molecule, including the carbonyl carbons and the aromatic carbons.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, confirming the connectivity of the molecular fragments.
-
Rationale: 2D NMR experiments provide a comprehensive and self-validating dataset for complete structural assignment.[8][9]
-
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight, confirming the elemental composition.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC or direct infusion source (e.g., Electrospray Ionization - ESI).
-
Ionization Mode: ESI is a soft ionization technique suitable for this type of molecule. Both positive and negative ion modes should be tested.
-
Positive Mode: Expect to observe the [M+H]⁺ ion.
-
Negative Mode: Expect to observe the [M-H]⁻ ion.
-
-
Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental formula.
Caption: A workflow illustrating the orthogonal approach to analytical characterization.
Applications in Drug Discovery and Development
3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid and its analogs are of interest in medicinal chemistry. Benzoic acid derivatives are a common scaffold in drug design, and this particular compound has been investigated for its potential biological activities.[10][11] It is also identified as an impurity in the manufacturing of the kinase inhibitor, Nilotinib, making its characterization crucial for quality control in the pharmaceutical industry.[12]
Safety and Handling
Based on available safety data, 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoic acid should be handled with appropriate precautions.
-
Hazard Identification:
-
Recommended Handling Procedures:
Conclusion
3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid is a well-defined small molecule with established physicochemical properties and analytical characterization protocols. Its relevance as a synthetic intermediate and a pharmaceutical impurity underscores the importance of the in-depth understanding provided in this guide. The presented methodologies, grounded in scientific principles, offer a robust framework for researchers and drug development professionals working with this and similar compounds.
References
-
PubChem. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568. [Link]
-
García-Caballero, M., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 27(15), 4979. [Link]
-
University of Wisconsin-Madison. Chem 414 UV Spectroscopic Analysis of Caffeine & Benzoic Acid in Soft Drinks. [Link]
-
Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
Piazzi, L., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(11), 3328. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. [Link]
-
Pliszka, K., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5487-5495. [Link]
-
National Center for Biotechnology Information. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(12), 4789. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
ResolveMass Laboratories Inc. (2025). 2025 Pharma Trends: Structure elucidation services by NMR. [Link]
-
LCGC International. (2017). Computer-Assisted Method Development for Small and Large Molecules. [Link]
-
Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
-
MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 12(19), 9586. [Link]
-
Human Metabolome Database. Showing metabocard for 4-Methylbenzoic acid (HMDB0029635). [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
Institutional Repository. DETERMINATION OF BENZOIC ACID IN PACKED FRUIT JUICE AND SOFT DRINK SAMPLES BY UV-VIS SPECTROPHOTOMETRY AND TITRATION METHODS. [Link]
-
Springer. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of the Iranian Chemical Society, 18, 2697–2710. [Link]
-
ResearchGate. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. [Link]
Sources
- 1. CAS 2458-12-0: 3-Amino-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 2. hmdb.ca [hmdb.ca]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. asianjpr.com [asianjpr.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2458-12-0|3-Amino-4-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
An In-Depth Technical Guide to the Spectral Characterization of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid
Abstract: This technical guide provides a comprehensive analysis of the anticipated Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectral data for 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoic acid. As a novel derivative of aminobenzoic acid, this compound holds potential as a building block in medicinal chemistry and materials science. Accurate and unambiguous structural elucidation is paramount for its application in any research and development pipeline. This document outlines the theoretical basis for its spectral characteristics, predicts its fragmentation patterns and NMR chemical shifts, and describes the causality behind the experimental choices for its analysis. The protocols and interpretations herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this molecule.
Introduction: The Imperative for Rigorous Structural Verification
3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid is a multifaceted organic molecule built upon a 4-methylbenzoic acid scaffold. The introduction of a cyclobutylcarbonylamino substituent at the 3-position creates a structurally complex yet versatile intermediate. Such compounds are of significant interest in drug discovery, where the N-acylated aminobenzoic acid motif is a common feature in pharmacologically active agents.[1]
The unequivocal confirmation of the molecular structure is the foundational requirement for any further investigation or application. Mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstones of this process, providing orthogonal and complementary data. MS reveals the molecular weight and elemental composition, while NMR spectroscopy maps the precise connectivity and spatial arrangement of atoms within the molecule. This guide synthesizes predictive data with established spectroscopic principles to create a robust analytical framework for this specific compound.
Table 1: Physicochemical Properties of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid |
| CAS Number | Not available |
digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif", color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"];
C7 [label="C", pos="-2.4,0!"]; O1 [label="O", pos="-2.4,-1!"]; O2 [label="OH", pos="-3.6,0.7!"];
N1 [label="N", pos="2.4,0!"]; H_N [label="H", pos="2.4,-0.8!"];
C8 [label="C", pos="3.6,0.7!"]; O3 [label="O", pos="3.6,1.7!"];
C9 [label="C", pos="4.8,0!"]; C10 [label="C", pos="6,0.7!"]; C11 [label="C", pos="6,-0.7!"]; C12 [label="C", pos="4.8,-1.4!"];
C13 [label="C", pos="0,4.2!"];
// Aromatic bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Substituent bonds C1 -- C6 [style=invis]; // for layout C6 -- C7 [label=""]; C7 -- O1 [label="", style=double]; C7 -- O2 [label=""];
C2 -- N1 [label=""]; N1 -- H_N [label=""]; N1 -- C8 [label=""]; C8 -- O3 [label="", style=double]; C8 -- C9 [label=""];
C4 -- C13 [label=""];
// Cyclobutyl ring C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C9 [label=""];
// Invisible nodes for labels label_CH3 [label="CH₃", pos="0,4.9!"]; label_COOH [label="COOH", pos="-3.5,-0.5!"]; label_NH [label="NH", pos="2.8,-0.4!"]; label_CO [label="CO", pos="4.0,1.5!"]; }
Caption: Molecular structure of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid.
Mass Spectrometry (MS) Analysis
Rationale for Experimental Design
Electrospray ionization (ESI) is the method of choice for this molecule due to the presence of ionizable acidic (carboxylic acid) and basic (amide) functional groups. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is recommended. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical for determining the elemental composition of the parent ion and its major fragments, thereby providing the highest degree of confidence in the identification.
Predicted Fragmentation Pathway
The structural stability of the aromatic ring suggests that fragmentation will be initiated at the more labile amide and carboxylic acid moieties.[2] The primary fragmentation pathways in positive ion mode (ESI+) are predictable and provide significant structural information.
-
α-Cleavage at the Amide Bond: The most characteristic fragmentation is the cleavage of the bond between the cyclobutyl ring and the amide carbonyl. This results in the formation of a stable N-acylium ion.
-
Loss of Neutrals: Sequential or direct loss of small, stable neutral molecules like water (H₂O) from the carboxylic acid and carbon monoxide (CO) from the amide carbonyl are common fragmentation routes.[3]
-
Cyclobutyl Ring Fragmentation: The cyclobutyl group itself can undergo fragmentation, typically through the loss of ethene (C₂H₄).
Caption: Predicted ESI+ mass spectrometry fragmentation pathway.
Table 2: Predicted Major Ions in ESI+ Mass Spectrum
| m/z (calculated) | Ion Formula | Description |
| 234.1125 | [C₁₃H₁₆NO₃]⁺ | [M+H]⁺: Protonated molecular ion. Its accurate mass confirms the elemental composition. |
| 216.1019 | [C₁₃H₁₄NO₂]⁺ | [M+H - H₂O]⁺: Loss of water from the carboxylic acid group. |
| 178.0862 | [C₁₀H₁₂NO₂]⁺ | Acylium Ion: Cleavage of the cyclobutyl group, retaining the charge on the larger fragment. |
| 151.0601 | [C₈H₉NO₂]⁺ | Amine Fragment: Cleavage of the amide bond to give the protonated 3-amino-4-methylbenzoic acid fragment. |
| 83.0491 | [C₅H₇O]⁺ | Cyclobutylacylium Ion: Cleavage of the N-C bond, forming the cyclobutylacylium ion. A highly diagnostic peak. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Causality Behind Experimental Choices
To obtain a comprehensive NMR dataset, both ¹H and ¹³C spectra are essential. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal. Its high polarity ensures the dissolution of the molecule, and its ability to form hydrogen bonds allows for the observation of the exchangeable protons of the carboxylic acid (-COOH) and the amide (-NH), which would otherwise be lost or broadened in solvents like D₂O or CDCl₃.[4] Further structural confirmation can be achieved with 2D NMR experiments like COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).
Predicted ¹H NMR Spectrum & Interpretation
The ¹H NMR spectrum is predicted to show distinct signals for each type of proton, with chemical shifts influenced by the electronic environment and multiplicities determined by neighboring protons.
Table 3: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | H -OOC-Ar | The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield. |
| ~9.5 | s | 1H | Ar-NH -CO | The amide proton is deshielded by the adjacent carbonyl and aromatic ring, appearing as a sharp singlet. |
| ~7.8 | d | 1H | Ar-H (H-2) | Ortho to the electron-withdrawing COOH group and meta to the NHCOR group, making it significantly deshielded. Coupled to H-6. |
| ~7.6 | dd | 1H | Ar-H (H-6) | Ortho to the NHCOR group and meta to the COOH group. Coupled to H-2 and H-5. |
| ~7.2 | d | 1H | Ar-H (H-5) | Ortho to the electron-donating CH₃ group, making it the most upfield aromatic proton. Coupled to H-6. |
| ~3.2 | p | 1H | CO-CH -(CH₂)₂ | The methine proton on the cyclobutyl ring is adjacent to the carbonyl, leading to a downfield shift. |
| ~2.2 | s | 3H | Ar-CH ₃ | A sharp singlet in the typical region for a methyl group attached to an aromatic ring. |
| 2.1 - 2.3 | m | 4H | CH ₂ (cyclobutyl) | The four protons on the carbons beta to the carbonyl. Complex multiplet due to coupling. |
| 1.8 - 2.0 | m | 2H | CH ₂ (cyclobutyl) | The two protons on the carbon gamma to the carbonyl, expected to be the most upfield of the ring protons.[5] |
Predicted ¹³C NMR Spectrum & Interpretation
The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. With 13 carbons in the structure, 11 distinct signals are expected due to the symmetry of the two β-CH₂ groups in the cyclobutyl ring.
Table 4: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | Amide C =O | Amide carbonyls typically appear in this region. |
| ~168 | Acid C =O | Carboxylic acid carbonyls are also found in this downfield region.[4] |
| ~140 | Ar-C -NH | Aromatic carbon attached to the nitrogen. |
| ~138 | Ar-C -CH₃ | Aromatic carbon bearing the methyl group. |
| ~132 | Ar-C -H (C-6) | Aromatic methine carbon. |
| ~130 | Ar-C -COOH | Quaternary aromatic carbon attached to the carboxylic acid. |
| ~125 | Ar-C -H (C-2) | Aromatic methine carbon. |
| ~120 | Ar-C -H (C-5) | Aromatic methine carbon. |
| ~40 | C H (cyclobutyl) | Aliphatic methine carbon adjacent to the carbonyl. |
| ~25 | C H₂ (β, cyclobutyl) | Aliphatic methylene carbons. |
| ~18 | C H₂ (γ, cyclobutyl) | The most upfield aliphatic carbon. |
| ~17 | Ar-C H₃ | Methyl carbon signal. |
2D NMR for Unambiguous Structural Confirmation
While 1D NMR provides substantial data, 2D NMR experiments like HMBC provide the definitive proof of connectivity. HMBC correlates protons with carbons over two or three bonds, acting as a molecular map.
Caption: Predicted key HMBC correlations for structural verification.
Key expected correlations include:
-
The amide proton (H-N) to the amide carbonyl carbon (²J) and the aromatic carbon it's attached to (²J).
-
The methyl protons (Ar-CH₃) to the aromatic carbon they are attached to (²J) and the adjacent aromatic carbons (³J).
-
The cyclobutyl methine proton (α-CH) to the amide carbonyl carbon (²J).
Plausible Synthesis & Purity Considerations
A robust understanding of the synthetic route is vital for anticipating potential impurities that may interfere with spectral analysis. A logical approach to synthesizing the target compound is the acylation of a commercially available precursor, 3-amino-4-methylbenzoic acid.[6]
Caption: A plausible synthetic workflow for the target molecule.
Potential Impurities & Their Spectral Signatures:
-
Unreacted 3-amino-4-methylbenzoic acid: Would show characteristic signals in the ¹H NMR spectrum (e.g., a broad NH₂ signal around 5-6 ppm) and a distinct molecular ion in the mass spectrum at m/z 152 [M+H]⁺.[7]
-
Cyclobutanecarboxylic acid: A potential hydrolysis product of the acyl chloride. It would show a very broad carboxylic acid proton signal in ¹H NMR but lack aromatic signals.
Conclusion
The structural verification of 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoic acid relies on a synergistic application of mass spectrometry and NMR spectroscopy. The predicted data presented in this guide—a molecular ion at m/z 234.1125, key fragments corresponding to amide bond cleavage, and a unique set of ¹H and ¹³C NMR signals—provide a comprehensive analytical fingerprint. By comparing experimentally acquired data to these predictions, researchers can confidently confirm the identity, structure, and purity of their synthesized material, ensuring the integrity of subsequent scientific investigations and development efforts.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]
-
PubMed. (2000). The application of 1H/13C inversely correlated NMR spectroscopy to the determination of acylation and glycosylation sites in the O-specific polysaccharide from Hafnia alvei 1187. [Link]
-
PubMed. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-7. [Link]
-
Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352. [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Amino-4-methylbenzoic Acid: Your Go-To Building Block for Advanced Organic Synthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 2458-12-0: 3-Amino-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 7. 3-Amino-4-methylbenzoic acid(2458-12-0) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Note & Protocols for High-Throughput Screening of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid and its Analogs
Abstract: This document provides a comprehensive guide for the utilization of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid as a foundational scaffold in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of protein-protein interactions (PPIs). We present detailed protocols for a fluorescence polarization (FP)-based competitive binding assay, a primary screening workflow, and a discussion of secondary assays for hit validation. The causality behind experimental choices is elucidated to empower researchers in adapting these methodologies to their specific biological targets.
Introduction: The Rationale for Screening 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid
While 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid is a novel chemical entity, its core structure is derived from 3-amino-4-methylbenzoic acid, a versatile intermediate in the synthesis of biologically active compounds, including those with potential antitumor activity.[1] The addition of the cyclobutylcarbonyl group introduces a three-dimensional element that can be crucial for specific and high-affinity binding to protein targets. Benzoic acid derivatives, in general, are a well-established class of compounds in medicinal chemistry, often serving as starting points for the development of therapeutics.[2]
This application note will proceed under the hypothesis that 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid has been identified as a hit from a preliminary screen, targeting a hypothetical but representative protein-protein interaction, for instance, the interaction between p53 and MDM2, a critical pathway in cancer biology. The goal is to establish a robust HTS assay to screen for analogs of this compound with improved potency.
Assay Principle: Fluorescence Polarization (FP) for PPIs
Fluorescence Polarization (FP) is a homogeneous assay format well-suited for HTS, particularly for monitoring molecular interactions.[3] The principle relies on the differential rotation of a small fluorescently labeled molecule (tracer) in its free versus bound state.[4]
-
Low Polarization: When the tracer is free in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized.
-
High Polarization: When the tracer is bound to a larger protein, its rotation is significantly slowed, and the emitted light remains highly polarized.[3][4]
In a competitive binding assay, a test compound that binds to the protein of interest will displace the fluorescent tracer, leading to a decrease in the polarization signal. This change in polarization is directly proportional to the binding affinity of the test compound.[3][5]
Materials and Reagents
A comprehensive list of materials and reagents is crucial for the reproducibility of any HTS campaign.
| Reagent | Supplier | Purpose | Storage |
| 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid | Custom Synthesis | Test Compound | -20°C |
| Recombinant Human Protein (e.g., MDM2) | Commercial Vendor | Target Protein | -80°C |
| Fluorescently Labeled Peptide Tracer (e.g., FITC-p53 peptide) | Commercial Vendor | FP Tracer | -80°C, protected from light |
| Assay Buffer (e.g., PBS, pH 7.4, 0.01% Tween-20) | In-house preparation | Maintain physiological conditions | 4°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Commercial Vendor | Compound Solvent | Room Temperature |
| 384-well, low-volume, black, non-binding surface microplates | Commercial Vendor | Assay Plates | Room Temperature |
Detailed Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is foundational to assay consistency.
-
Compound Stock: Prepare a 10 mM stock solution of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid in 100% DMSO.
-
Protein Stock: Thaw the recombinant protein on ice and prepare a 2X working stock solution in assay buffer. The final concentration will need to be optimized as described in section 4.2.
-
Tracer Stock: Thaw the fluorescent tracer, protected from light, and prepare a 2X working stock solution in assay buffer. The final concentration will be determined during assay development.
Assay Development and Optimization
Prior to initiating a full-scale screen, the assay must be rigorously optimized to ensure its robustness and reliability.[6]
The goal is to determine the minimal protein concentration that yields a sufficient signal window.
-
Prepare a serial dilution of the target protein in assay buffer.
-
Add a fixed, low concentration of the fluorescent tracer to all wells.
-
Measure the FP signal at each protein concentration.
-
Select the protein concentration that gives approximately 80% of the maximal FP signal for subsequent experiments. This ensures that the assay is sensitive to competitive inhibition.
The Z'-factor is a statistical parameter that assesses the quality of an HTS assay.[7] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Prepare two sets of control wells in a 384-well plate:
-
High Control (Maximum Polarization): 2X Protein Stock + 2X Tracer Stock.
-
Low Control (Minimum Polarization): Assay Buffer + 2X Tracer Stock.
-
-
Dispense the reagents into a sufficient number of wells (e.g., 16 wells for each control).
-
Incubate the plate at room temperature for the optimized time (e.g., 30 minutes).
-
Read the FP signal on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
Where SD is the standard deviation and Mean is the average of the high and low controls.
-
The validation should be performed over multiple days to ensure reproducibility.[7][8]
High-Throughput Screening Workflow
The following protocol outlines the steps for a primary screen of a compound library.
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the test compounds from the library plates to the 384-well assay plates. This will result in a final assay concentration of, for example, 10 µM.
-
Reagent Addition:
-
Add the 2X protein stock solution to all wells except the low control wells.
-
Add the 2X fluorescent tracer stock solution to all wells.
-
-
Incubation: Incubate the plates at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Caption: High-Throughput Screening Workflow for a Fluorescence Polarization Assay.
Data Analysis and Hit Identification
Data Normalization
Raw FP data should be normalized to the plate-specific controls to account for inter-plate variability. The percent inhibition can be calculated as follows:
-
% Inhibition = 100 * (1 - (FP_sample - FP_low) / (FP_high - FP_low))
Hit Selection Criteria
A "hit" is a compound that produces a statistically significant and reproducible effect in the assay. A common hit selection criterion is a Z-score of ≤ -3, which corresponds to three standard deviations from the mean of the sample population.
Secondary Assays and Hit Validation
Hits identified from the primary screen require further validation to confirm their activity and rule out assay artifacts.
Dose-Response Curves
Confirmed hits should be tested in a dose-response format to determine their potency (IC50). This involves a serial dilution of the hit compound and re-running the FP assay.
Orthogonal Assays
It is crucial to confirm the activity of hits in a secondary, orthogonal assay that has a different technological principle. This helps to eliminate false positives that may arise from interference with the primary assay format. A suitable orthogonal assay for a PPI target would be a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
TR-FRET Assay Principle: TR-FRET is another proximity-based assay that measures the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium) to an acceptor fluorophore when they are brought into close proximity by a binding event.[9][10][11][12][13] Inhibition of the PPI by a hit compound disrupts this energy transfer, leading to a decrease in the TR-FRET signal.
Caption: Principle of a competitive TR-FRET assay for PPIs.
Conclusion
This application note provides a robust framework for the development and execution of a high-throughput screening campaign using 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid as a starting point for the discovery of novel PPI inhibitors. By following the detailed protocols for assay optimization, primary screening, and hit validation, researchers can confidently identify and characterize promising lead compounds for further drug development efforts. The principles and methodologies described herein are broadly applicable to a wide range of biological targets and chemical scaffolds.
References
-
PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
- DiRusso, C. C., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 342(1), 1-9.
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]
-
BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
- Auld, D. S., & Ture-Cetin, E. (2015). Assay Validation in High Throughput Screening – from Concept to Application.
- Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(1), 269.
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
- Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization-based measurement of protein-ligand interaction in fungal cell lysates. Journal of Visualized Experiments, (56), e3235.
-
Agilent. (n.d.). TR-FRET. Retrieved from [Link]
- Al-Dhabi, N. A., et al. (2023).
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
LI-COR Biosciences. (2025). Higher-Throughput, Cell-Based Immunocytochemistry Assays with LICORbio!. YouTube. Retrieved from [Link]
Sources
- 1. 3-Amino-4-methylbenzoic acid | 2458-12-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. poly-dtech.com [poly-dtech.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. dcreport.org [dcreport.org]
- 13. agilent.com [agilent.com]
Harnessing the Potential of Substituted Cyclobutanecarboxamides in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Untapped Potential of a Novel Chemical Scaffold
Part 1: The Cyclobutane Moiety: A Compact Powerhouse in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized for its valuable contributions to drug design.[1][2] Its unique stereochemical and conformational properties offer a powerful tool for optimizing drug candidates.[3][4]
Key Advantages of Incorporating a Cyclobutane Ring:
-
Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule.[2] This pre-organization can lead to a more favorable energetic profile upon binding to a biological target, potentially increasing potency and selectivity.[3]
-
Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to more flexible alkyl chains, leading to an improved pharmacokinetic profile.[3][4]
-
Three-Dimensional Diversity: The non-planar structure of cyclobutane allows for the precise spatial arrangement of substituents, enabling chemists to explore three-dimensional pharmacophore space more effectively than with flat aromatic rings.[3]
-
Bioisosteric Replacement: Cyclobutane can serve as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even larger ring systems.[2][3] This can be used to fine-tune solubility, lipophilicity, and other key drug-like properties.
Examples of Cyclobutane-Containing Drugs:
The utility of the cyclobutane motif is exemplified by its presence in several marketed drugs and clinical candidates, spanning a range of therapeutic areas from oncology to cardiovascular disease.[4]
Part 2: The Carboxamide Group: A Privileged Functional Group in Drug Discovery
The carboxamide functional group is a cornerstone of medicinal chemistry, found in a vast number of approved drugs.[5][6] Its prevalence is due to a combination of favorable chemical properties and its ability to engage in key interactions with biological targets.[7]
Critical Roles of the Carboxamide Linkage:
-
Hydrogen Bonding: The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. This allows carboxamide-containing molecules to form strong and specific interactions with the backbones and side chains of amino acid residues in target proteins.
-
Structural Scaffold: The planarity of the amide bond provides a rigid linker between different parts of a molecule, helping to correctly orient other functional groups for optimal target engagement.
-
Modulation of Physicochemical Properties: The carboxamide group can influence a molecule's solubility, permeability, and metabolic stability, all of which are critical for oral bioavailability and overall drug-likeness.[8]
Carboxamide derivatives have shown promise as anticancer agents, with the ability to interact with diverse biological targets involved in tumor progression.[8] They are also key components in drugs targeting a wide array of other diseases.[5]
Part 3: Hypothetical Applications and Screening Protocols for Novel Substituted Cyclobutanecarboxamides
Given the structural features of N-(4-methyl-3-carboxyphenyl)cyclobutanecarboxamide, we can hypothesize its potential as a modulator of various biological targets. The combination of a rigid cyclobutane core and a hydrogen-bonding carboxamide group attached to a substituted phenyl ring suggests that it could be a candidate for inhibition of enzymes such as kinases or proteases, or as a ligand for receptors or ion channels.
Below are detailed application notes and protocols for the initial screening and characterization of a novel compound library based on this scaffold.
Application Note 1: High-Throughput Screening (HTS) for Kinase Inhibitors
Rationale: Protein kinases are a major class of drug targets, particularly in oncology. Many successful kinase inhibitors feature a core scaffold that orients functional groups for interaction with the ATP-binding pocket. The substituted cyclobutanecarboxamide scaffold could potentially serve this purpose.
Experimental Workflow:
Caption: A typical screening cascade for hit-to-lead identification.
Conclusion
While N-(4-methyl-3-carboxyphenyl)cyclobutanecarboxamide itself is not a known entity in drug discovery literature, the principles outlined in this guide provide a robust framework for the exploration of this and related chemical scaffolds. The strategic combination of the conformationally constrained cyclobutane ring and the versatile carboxamide functional group offers a promising avenue for the discovery of novel therapeutics. By employing systematic screening cascades, including target-based assays and early ADME profiling, researchers can efficiently identify and optimize lead candidates derived from this promising chemical class. The protocols and workflows presented herein are designed to be adaptable and serve as a solid foundation for initiating a successful drug discovery program centered on substituted cyclobutanecarboxamides.
References
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). National Institutes of Health. [Link]
-
Few examples of carboxamide moiety-containing drug molecules. (n.d.). ResearchGate. [Link]
-
Carboxamide group: Significance and symbolism. (2025). Wisdomlib. [Link]
-
Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. (n.d.). National Institutes of Health. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central. [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy. [Link]
-
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (2025). ResearchGate. [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). PubMed Central. [Link]
-
Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository. [Link]
-
Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). RSC Publishing. [Link]
-
Importance and chemistry of cyclobutanes. (a) Privileged cyclobutane... (n.d.). ResearchGate. [Link]
-
High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024). Hilaris Publisher. [Link]
-
Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. (n.d.). Tetrahedron Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. jocpr.com [jocpr.com]
- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Strategic Guide to Minimizing Off-Target Effects of Novel Small Molecule Inhibitors
As a Senior Application Scientist, I've designed this technical support guide to provide you with a comprehensive framework for minimizing the off-target effects of novel small molecule inhibitors. It is important to note that the specific compound you mentioned, 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid, is not extensively characterized in publicly available scientific literature. Therefore, this guide will focus on the established principles and methodologies for identifying, characterizing, and mitigating off-target effects applicable to any new chemical entity during its development.
This guide is structured to walk you through a proactive, systematic approach to understanding and controlling the specificity of your small molecule inhibitor. We will address common challenges and provide actionable troubleshooting strategies.
Section 1: Foundational Principles of On-Target vs. Off-Target Effects
What are off-target effects?
Off-target effects are the physiological or pharmacological effects of a drug or investigational compound that are not mediated by its intended molecular target.[1] These effects can arise from the compound binding to other proteins or macromolecules, leading to unintended biological consequences, which can range from minor side effects to serious toxicity. Up to 90% of drug candidates fail in clinical trials, often due to unforeseen safety issues arising from off-target interactions.[2]
Why is it critical to minimize off-target effects?
Minimizing off-target effects is paramount for several reasons:
-
Improved Therapeutic Index: A more specific drug is likely to have a wider therapeutic window, meaning there is a larger dose range where it is effective without being toxic.[3]
-
Reduced Risk of Late-Stage Failure: Identifying and mitigating off-target effects early in the drug discovery process can prevent costly failures in later preclinical and clinical stages.[4]
-
Enhanced Precision in Research: For tool compounds used in basic research, on-target specificity is essential for accurately dissecting biological pathways.
Section 2: A Proactive Workflow for Characterizing and Mitigating Off-Target Effects
A systematic approach is crucial for identifying and addressing off-target effects early. The following workflow outlines a logical progression of experiments.
Caption: Proactive workflow for identifying and mitigating off-target effects.
Section 3: Troubleshooting Guide for Off-Target Effects
This section is formatted as a series of common questions and issues encountered during small molecule inhibitor testing.
Q1: My compound shows high potency in my primary cell-based assay, but I'm not seeing the expected downstream signaling changes. What could be happening?
Possible Cause: This is a classic indicator of a potential off-target effect. The observed phenotype (e.g., cell death, growth arrest) may be due to the compound acting on a different pathway than your intended target.
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Use a cellular thermal shift assay (CETSA) or a target engagement biomarker assay to verify that your compound is binding to its intended target in the cellular context at the concentrations used in your primary assay.
-
Orthogonal Target Validation: Use a genetic approach to validate that the phenotype is dependent on your target. For example, use CRISPR-Cas9 to knock out or knock down your target gene.[5][6] If the knockout/knockdown cells are resistant to your compound, it provides strong evidence that the observed phenotype is on-target.
-
Profile Against a Broader Panel: Screen your compound against a panel of related targets (e.g., a kinase panel if your target is a kinase) to identify potential off-targets with high affinity.
Q2: I'm observing significant toxicity in my in vivo experiments at doses where I expect to see efficacy based on my in vitro data. How can I determine if this is an off-target effect?
Possible Cause: In vivo toxicity can arise from on-target effects (if the target is essential in a particular tissue) or off-target effects. It can also be due to poor pharmacokinetic properties leading to high, localized concentrations.
Troubleshooting Steps:
-
In Vivo Target Engagement: Measure target engagement in both the tumor (or target tissue) and in tissues showing toxicity at various time points after dosing. This will help you understand the relationship between target inhibition and the observed toxicity.
-
Use a Structurally Dissimilar Analog: Synthesize or obtain a compound that inhibits your target but has a different chemical scaffold. If this compound shows efficacy without the same toxicity profile, it suggests the toxicity of your original compound may be due to an off-target effect.
-
In Silico Off-Target Prediction: Use computational tools to predict potential off-targets based on the chemical structure of your compound.[7] While not definitive, this can provide a list of candidates to test in biochemical or biophysical assays.
Q3: My compound is "dirty" and hits multiple targets in a screening panel. How can I improve its selectivity?
Possible Cause: The chemical scaffold of your compound may have features that allow it to bind to the active sites of multiple proteins, particularly within the same protein family (e.g., kinases).
Troubleshooting Steps:
-
Structure-Based Drug Design: If a crystal structure of your compound bound to its intended target is available, use this information to guide chemical modifications that enhance interactions with specific residues in the target's binding pocket while disrupting interactions with off-targets.
-
Systematic SAR Exploration: Synthesize a focused library of analogs to systematically probe different regions of the molecule. This can help identify the chemical moieties responsible for the polypharmacology.
-
Rational Drug Design: Employ computational and structural biology tools to design molecules with higher specificity for the intended target.[1]
Q4: I'm seeing a high degree of non-specific binding in my biochemical assays. How can I reduce this?
Possible Cause: Non-specific binding can be caused by the physicochemical properties of your compound (e.g., high lipophilicity) or by suboptimal assay conditions.[8]
Troubleshooting Steps:
-
Optimize Assay Buffer Conditions:
-
Add Detergent: Include a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01% to 0.1%) in your assay buffer to reduce hydrophobic interactions.
-
Increase Salt Concentration: Increasing the ionic strength of the buffer can minimize non-specific electrostatic interactions.
-
Include a Carrier Protein: Adding bovine serum albumin (BSA) to the buffer can help block non-specific binding sites on plasticware and other surfaces.[9]
-
-
Modify the Compound: If non-specific binding is a persistent issue, consider chemical modifications to improve the compound's solubility and reduce its lipophilicity.
-
Use Low-Binding Plates and Tubes: For highly "sticky" compounds, using low-adhesion plasticware can make a significant difference.[10]
| Parameter | Recommendation for Reducing Non-Specific Binding | Rationale |
| Detergent | Add 0.01% - 0.1% Tween-20 or Triton X-100 | Reduces hydrophobic interactions between the compound and surfaces. |
| Salt Concentration | Titrate NaCl or KCl (e.g., 50-200 mM) | Shields electrostatic charges, minimizing non-specific ionic interactions. |
| Carrier Protein | Include 0.1% BSA in the assay buffer | Blocks non-specific binding sites on assay plates and other surfaces. |
| pH | Maintain a stable pH with an appropriate buffer system | Changes in pH can alter the charge of both the compound and proteins, affecting interactions. |
Section 4: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with your compound at various concentrations (including a vehicle control) for a specified time.
-
Heating: Harvest the cells, wash them, and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing or another appropriate method.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of your target protein remaining by Western blotting or another sensitive protein detection method.
-
Data Interpretation: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of your compound, signifying stabilization upon binding.
Protocol 2: CRISPR-Cas9 Mediated Target Validation
This genetic approach provides strong evidence for on-target activity by assessing the effect of target gene knockout or knockdown on compound sensitivity.[5][6]
Step-by-Step Methodology:
-
gRNA Design and Cloning: Design and clone two or more guide RNAs (gRNAs) targeting different exons of your gene of interest into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect your cell line of interest with the Cas9/gRNA plasmids. Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
Generation of a Target Knockout Pool or Clones:
-
Pool: After selection, you will have a mixed population of cells with varying degrees of target knockout.
-
Clones: Perform single-cell cloning to isolate individual cell lines, and then screen these clones for complete target knockout by Western blotting or genomic sequencing.
-
-
Compound Sensitivity Assay: Perform a dose-response experiment with your compound on the wild-type cells and the target knockout cells.
-
Data Interpretation: A significant increase in the EC50 or IC50 value in the knockout cells compared to the wild-type cells indicates that the compound's effect is dependent on the presence of your target.
Caption: Workflow for CRISPR-Cas9 mediated target validation.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the difference between selectivity and specificity? A: Selectivity refers to a drug's ability to bind to its intended target with higher affinity than to other, often related, targets. Specificity is a more absolute term, implying that the drug binds only to its intended target and no others. In practice, no drug is completely specific, so the goal is to maximize selectivity.
Q: Can an off-target effect ever be beneficial? A: Yes, this is the basis of polypharmacology. Sometimes, a drug's therapeutic benefit comes from its interaction with multiple targets. However, these additional interactions must be well-characterized and contribute positively to the overall efficacy and safety profile.
Q: At what stage of drug discovery should I be most concerned about off-target effects? A: Off-target effects should be a consideration at all stages. However, a concerted effort to identify and mitigate them should begin as soon as a lead compound with promising on-target activity is identified. Addressing these issues early is far more cost-effective than dealing with them in late-stage development.[4]
Q: Are there computational tools that can predict off-target effects? A: Yes, there are several in silico tools and databases that can predict potential off-targets based on the chemical structure of your compound and its similarity to known ligands for various targets.[7] Examples include SwissTargetPrediction and the Chemical Similarity Network Analysis Pull-down (CSNAP). These tools can be a useful starting point for prioritizing experimental validation.
References
-
PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]
-
Benke, F. T., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. Retrieved from [Link]
-
Hsu, P. D., et al. (2019). CRISPR approaches to small molecule target identification. PubMed Central. Retrieved from [Link]
-
Lin, Z., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central. Retrieved from [Link]
-
Sarkar, D., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. PubMed Central. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]
-
Torkko, J. M., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Retrieved from [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. Retrieved from [Link]
-
Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
ResearchGate. (2018, November 22). How can i reduce non-specific binding in lateral flow assay? Retrieved from [Link]
-
Wang, Y., et al. (2019). Non-Specific Adsorption Reduction Methods in Biosensing. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Main Approaches to Target Discovery and Validation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The impact of CRISPR–Cas9 on target identification and validation. Retrieved from [Link]
-
Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
Reddit. (2022, October 9). Best way to reduce non-specific binding for western blots? Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
-
Frontiers in Oncology. (2023). Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling. Retrieved from [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. wjbphs.com [wjbphs.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Scaling Up the Synthesis of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid
Welcome to the technical support center dedicated to the robust and scalable synthesis of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful scale-up of this important synthetic transformation.
Overview of the Synthesis
The synthesis of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid is achieved through the acylation of 3-amino-4-methylbenzoic acid with cyclobutanecarbonyl chloride. This is a classic nucleophilic acyl substitution reaction, forming a stable amide bond. While straightforward on a lab scale, scaling up this process introduces challenges related to reaction kinetics, thermal management, impurity profiling, and product isolation.
This guide provides a validated, self-correcting framework to navigate these challenges, ensuring high yield and purity. The starting material, 3-amino-4-methylbenzoic acid, is a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules[1][2].
Synthetic Workflow Diagram
The overall process, from starting materials to the final purified product, is outlined below. This workflow emphasizes critical quality control checkpoints.
Caption: High-level workflow for the synthesis of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints to ensure the reaction is proceeding as expected.
Protocol 1: Scale-Up Synthesis of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid
This protocol details the acylation reaction. The key to a successful scale-up is controlling the initial exothermic reaction through slow addition and efficient cooling.
Materials:
-
3-Amino-4-methylbenzoic acid (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous (10-15 volumes)
-
Hydrochloric Acid (1M and 2M solutions)
-
Ethyl Acetate (for extraction, if needed)
-
Ethanol and Deionized Water (for crystallization)
Procedure:
-
Reactor Setup: Charge a suitably sized reactor, equipped with an overhead stirrer, temperature probe, and addition funnel, with 3-amino-4-methylbenzoic acid and anhydrous THF.
-
Base Addition: Begin agitation and add triethylamine. Stir the resulting slurry for 15-20 minutes at room temperature (20-25 °C).
-
Cooling: Cool the reactor contents to 0-5 °C using an ice bath or a chiller.
-
Acylation: Add a solution of cyclobutanecarbonyl chloride in anhydrous THF to the addition funnel. Add the acyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic at this stage.
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
In-Process Check (IPC): Withdraw a small aliquot of the reaction mixture. Quench with water, extract with ethyl acetate, and spot on a TLC plate (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid) to check for the consumption of the starting amine. The product should be UV active and have a different Rf value than the starting material.
-
Work-up - Quenching: Once the reaction is complete, slowly add water to quench any remaining acyl chloride.
-
Work-up - pH Adjustment: Transfer the mixture to a separation funnel or a vessel suitable for work-up. Acidify the aqueous layer with 2M HCl until the pH is approximately 2-3. The product will precipitate as a solid.
-
Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove triethylamine hydrochloride salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.
-
Drying: Dry the purified, crystalline product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis and scale-up.
Q1: The reaction is not progressing, and TLC/HPLC analysis shows only starting material. What could be wrong?
-
Answer: This issue typically points to a problem with your acylating agent.
-
Cause & Explanation: Cyclobutanecarbonyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture[3]. If it has been improperly stored or handled, it may have decomposed to cyclobutanecarboxylic acid, which will not react under these conditions.
-
Solution:
-
Always use freshly opened or newly prepared cyclobutanecarbonyl chloride. It can be synthesized from cyclobutanecarboxylic acid using thionyl chloride or oxalyl chloride[5].
-
Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.
-
You can check the quality of the acyl chloride by carefully quenching a small amount in methanol and analyzing the resulting methyl ester by GC-MS.
-
-
Q2: My yield is significantly lower than expected. Where could the product have been lost?
-
Answer: Low yield can result from incomplete reaction, side reactions, or losses during the work-up and isolation phases.
-
Cause 1 (Incomplete Reaction): The reaction may not have reached completion. This can be due to insufficient reaction time or poor mixing in a large reactor.
-
Solution 1: Increase the reaction time and ensure vigorous stirring. Use IPCs (TLC or HPLC) to confirm the complete consumption of the limiting reagent before proceeding with the work-up.
-
Cause 2 (Loss during Work-up): The product has some solubility in the aqueous/organic mixture, especially if the pH is not optimal for precipitation.
-
Solution 2: Ensure the pH is adjusted to ~2-3 to fully protonate the carboxylic acid and minimize its solubility in water. If significant product remains in the mother liquor after filtration, you can perform an extraction with a suitable organic solvent like ethyl acetate, followed by drying and evaporation to recover more material.
-
Q3: The final product is off-color (e.g., yellow or brown) and the purity is low.
-
Answer: Discoloration and impurities often arise from side reactions or residual starting materials.
-
Cause & Explanation: The most likely impurity is unreacted 3-amino-4-methylbenzoic acid, which can be colored. Another possibility is the formation of a di-acylated by-product where the carboxylic acid of another molecule is acylated to form an anhydride, though this is less common under these conditions.
-
Solution:
-
Stoichiometry: Ensure you are using a slight excess (1.05-1.1 eq) of the cyclobutanecarbonyl chloride to drive the reaction to completion and consume all of the starting amine.
-
Purification: An effective recrystallization is crucial. Experiment with different solvent systems (e.g., ethanol/water, isopropanol/water, or acetone/heptane) to find the optimal conditions for rejecting impurities.
-
Decolorization: If the color persists, you can treat a solution of the crude product with activated charcoal before the final recrystallization step.
-
-
Q4: I'm seeing a dangerous temperature spike during the acyl chloride addition at a larger scale.
-
Answer: This is a critical scale-up challenge related to thermal management.
-
Cause & Explanation: The reaction between an amine and an acyl chloride is very fast and highly exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solution:
-
Control Addition Rate: This is the most critical parameter. Slow down the addition of the cyclobutanecarbonyl chloride solution significantly.
-
Improve Cooling: Ensure your reactor's cooling system is adequate for the scale. For large reactors, this may require a powerful external chiller.
-
Reverse Addition: In some cases, adding the amine solution to the acyl chloride solution (reverse addition) can help control the exotherm, but this must be carefully evaluated as it can alter the impurity profile.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, but this may increase cycle time and reduce throughput.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
-
What are the critical safety precautions for this reaction? Cyclobutanecarbonyl chloride is corrosive and reacts violently with water[3]. It is also a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The HCl gas generated as a by-product is also corrosive and should be handled appropriately.
-
Can I use a different base, like sodium hydroxide (Schotten-Baumann conditions)? Yes, using an aqueous base like NaOH is an alternative. This would involve dissolving the 3-amino-4-methylbenzoic acid in a dilute NaOH solution and then adding the acyl chloride. However, this method increases the risk of hydrolyzing the acyl chloride, which can lower the yield. For scale-up, using an organic base like triethylamine in an anhydrous organic solvent is often more reliable and easier to control.
-
How do I confirm the identity and purity of my final product? A combination of analytical techniques should be used. HPLC is ideal for determining purity (e.g., >99%). The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. IR spectroscopy can confirm the presence of key functional groups (amide C=O, carboxylic acid O-H and C=O).
-
What is the best way to store 3-amino-4-methylbenzoic acid? 3-Amino-4-methylbenzoic acid is a relatively stable solid. It should be stored in a cool, dry place away from direct sunlight in a tightly sealed container[6].
Data Summary Tables
Table 1: Properties of Key Reagents
| Compound | CAS Number | Molecular Weight ( g/mol ) | Appearance | Key Hazards |
| 3-Amino-4-methylbenzoic acid | 2458-12-0 | 151.16 | White to off-white crystalline solid[2] | Skin/eye irritant[7] |
| Cyclobutanecarbonyl chloride | 5006-22-4 | 118.56 | Colorless to pale yellow liquid | Corrosive, reacts with water[3] |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Colorless liquid | Flammable, corrosive, toxic |
Table 2: Recommended Reaction Parameters (Lab vs. Scale-Up)
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot Scale (e.g., 1-10 kg) | Key Consideration |
| Solvent Volume | 10-20 volumes | 8-12 volumes | Balancing reaction concentration and heat transfer. |
| Acyl Chloride Addition Time | 15-30 minutes | 2-4 hours | Critical for temperature control. |
| Temperature Control | Ice bath | Jacketed reactor with chiller | Efficient heat removal is essential. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Ensuring homogeneity in a large volume. |
| Work-up | Separatory funnel | Jacketed reactor, followed by filter press | Safe handling of large volumes of acidic solutions. |
References
-
PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid.
-
Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
- ResearchGate. (n.d.).
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- ACS Publications. (2025). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology.
-
MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Retrieved from [Link]
- Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Wiley Online Library. (n.d.).
- ResearchGate. (n.d.).
- Reddit. (2021).
-
PubMed Central (PMC). (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 3-Amino-4-methylbenzoic Acid: Your Go-To Building Block for Advanced Organic Synthesis. Retrieved from [Link]
- ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
- ACS Publications. (2016).
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 2458-12-0: 3-Amino-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 3. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 4. シクロブタンカルボニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. biosynth.com [biosynth.com]
- 7. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
The 3-Amino-4-Methylbenzoic Acid Scaffold: A Comparative Guide to Kinase Inhibitor Design and Performance
For researchers and professionals in drug development, the identification of privileged scaffolds—molecular frameworks that can be elaborated to target specific protein families—is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of kinase inhibitors, with a special focus on the therapeutic potential of the 3-amino-4-methylbenzoic acid scaffold. While the specific compound 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid is not a widely documented kinase inhibitor, its core structure is integral to the potent and clinically significant inhibitor, Nilotinib.
This guide will use Nilotinib as a central case study to explore the utility of the 3-amino-4-methylbenzoic acid backbone. We will compare its performance and mechanistic principles against a class of inhibitors with a distinct structural and therapeutic focus: inhibitors of IκB kinase β (IKKβ), namely BMS-345541 and MLN120B. Through this comparative analysis, we aim to provide a nuanced understanding of how different chemical scaffolds can be leveraged to achieve desired potency, selectivity, and therapeutic outcomes in kinase inhibitor design.
The 3-Amino-4-Methylbenzoic Acid Scaffold: From Chemical Intermediate to Clinical Success
The 3-amino-4-methylbenzoic acid moiety is a versatile building block in organic synthesis. Its presence as an impurity in preparations of the kinase inhibitor Nilotinib, designated "Nilotinib impurity C," hints at its role as a key synthetic precursor. The true potential of this scaffold is realized in the complex and highly optimized structure of Nilotinib.
Case Study: Nilotinib
Nilotinib is a second-generation tyrosine kinase inhibitor renowned for its efficacy in treating chronic myeloid leukemia (CML), particularly in cases resistant to the first-generation inhibitor, Imatinib.[1][2]
Mechanism of Action: Nilotinib functions as an ATP-competitive inhibitor, binding to the inactive conformation of the ABL kinase domain.[2][3] This stabilizes the inactive state, preventing the kinase from adopting its active conformation and thereby blocking downstream signaling pathways that drive cellular proliferation. The 3-amino-4-methylbenzoic acid core of Nilotinib is intricately decorated with additional chemical groups that enhance its binding affinity and selectivity for its target kinases.
Target Profile and Potency: Nilotinib exhibits potent inhibitory activity against several key tyrosine kinases implicated in cancer pathogenesis. Its primary target is the BCR-ABL fusion protein, the hallmark of CML. It also demonstrates significant activity against platelet-derived growth factor receptor (PDGFR) and the stem cell factor receptor, c-KIT.[4]
A Contrasting Approach: IKKβ Inhibitors
To provide a broader context for the performance of the 3-amino-4-methylbenzoic acid scaffold, we will compare Nilotinib to two inhibitors of a different kinase family, IκB kinase β (IKKβ). IKKβ is a serine/threonine kinase that plays a central role in the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[5]
Comparator 1: BMS-345541
BMS-345541 is a highly selective, allosteric inhibitor of IKKβ.
Mechanism of Action: Unlike ATP-competitive inhibitors like Nilotinib, BMS-345541 binds to an allosteric site on the IKKβ enzyme. This binding event induces a conformational change that prevents the kinase from phosphorylating its substrates, effectively shutting down the NF-κB pathway. This allosteric mechanism provides a high degree of selectivity for IKKβ over other kinases.
Comparator 2: MLN120B
MLN120B is another potent and selective inhibitor of IKKβ.
Mechanism of Action: MLN120B acts as an ATP-competitive inhibitor of IKKβ. It has been shown to block the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway, and has demonstrated anti-proliferative effects in multiple myeloma cells.[5]
Performance Data: A Head-to-Head Comparison
The following table summarizes the in vitro potency of Nilotinib, BMS-345541, and MLN120B against their respective primary kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Primary Target(s) | IC50 (nM) | Scaffold/Chemical Class |
| Nilotinib | BCR-ABL | 20 - 60[4] | 3-Amino-4-methylbenzoic acid derivative |
| PDGFR | 69[4] | ||
| c-KIT | 210[4] | ||
| BMS-345541 | IKKβ | 300 | Imidazo(1,2-a)quinoxaline |
| IKKα | 4000 | ||
| MLN120B | IKKβ | 45 - 60 | Not specified |
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols used to generate it. Below are detailed, step-by-step methodologies for key assays in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme in a cell-free system.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., Nilotinib, BMS-345541, MLN120B) in a suitable solvent, typically DMSO.
-
Reaction Mixture Preparation: In a microplate, add the purified kinase enzyme and its specific substrate to a reaction buffer.
-
Incubation with Inhibitor: Add the diluted test compounds to the wells containing the kinase and substrate. Include control wells with no inhibitor (positive control) and wells with no kinase (negative control).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) or by denaturing the enzyme.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. Common methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-based assays: Employing phospho-specific antibodies coupled to a fluorescent or luminescent reporter.
-
-
Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the effect of a kinase inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase for their proliferation.
Workflow Diagram:
Caption: Workflow for a cellular proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate the chosen cancer cell line (e.g., K562 for BCR-ABL, a multiple myeloma cell line for IKKβ) in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, add serial dilutions of the kinase inhibitor to the wells.
-
Incubation: Incubate the cells with the compound for a period that allows for multiple cell divisions (typically 48-72 hours).
-
Viability Assessment: Add a reagent to measure cell viability. Common reagents include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Cleaved by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Resazurin (AlamarBlue): Reduced by viable cells to the fluorescent resorufin.
-
ATP-based assays (e.g., CellTiter-Glo): Measure the amount of ATP present, which correlates with the number of viable cells.
-
-
Data Acquisition: Measure the absorbance or fluorescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the untreated control cells and plot cell viability against the inhibitor concentration to determine the concentration that inhibits cell growth by 50% (GI50) or the half-maximal inhibitory concentration (IC50).
Signaling Pathways and Mechanisms of Inhibition
The following diagrams illustrate the signaling pathways targeted by Nilotinib and the IKKβ inhibitors, as well as their distinct mechanisms of action.
BCR-ABL Signaling and Inhibition by Nilotinib
Caption: Nilotinib inhibits the constitutively active BCR-ABL kinase.
NF-κB Signaling and Inhibition by IKKβ Inhibitors
Caption: IKKβ inhibitors block the NF-κB signaling pathway.
Concluding Remarks
The journey from a simple chemical building block like 3-amino-4-methylbenzoic acid to a life-saving therapeutic such as Nilotinib underscores the power of medicinal chemistry and rational drug design. By understanding the structure-activity relationships and the nuances of kinase biology, it is possible to develop highly potent and selective inhibitors.
The comparison with IKKβ inhibitors highlights the diversity of strategies available to modulate kinase activity. While Nilotinib's success is rooted in the ATP-competitive inhibition of specific tyrosine kinases, the allosteric mechanism of BMS-345541 offers an alternative path to achieving high selectivity. The development of both ATP-competitive and allosteric inhibitors continues to be a vibrant area of research, with each approach offering distinct advantages and challenges.
This guide has provided a framework for comparing kinase inhibitors, emphasizing the importance of robust experimental data and a deep understanding of the underlying biological pathways. For researchers in the field, a thorough evaluation of different chemical scaffolds and inhibitory mechanisms is paramount to the successful development of the next generation of targeted therapies.
References
-
Burke, J. R., Pattoli, M. A., Gregor, K. R., Brassil, P. J., MacMaster, J. F., McIntyre, K. W., ... & Zusi, F. C. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-1456. [Link]
-
Hideshima, T., Neri, P., Tassone, P., Yasui, H., Ishitsuka, K., Raje, N., ... & Anderson, K. C. (2006). MLN120B, a novel IκB kinase β inhibitor, blocks multiple myeloma cell growth in vitro and in vivo. Clinical Cancer Research, 12(19), 5887-5894. [Link]
-
Hideshima, T., Chauhan, D., & Anderson, K. C. (2009). IKKβ as a therapeutic target in multiple myeloma. Oncotarget, 1(1), 68. [Link]
-
Huang, T. T., Kudo, N., Yoshida, M., & Miyamoto, S. (2000). A nuclear export signal in the N-terminal regulatory domain of IκBα is required for targeted degradation of IκBα and activation of NF-κB. Cell, 100(2), 227-235. [Link]
-
ClinPGx. (n.d.). Annotation of FDA Label for nilotinib and ABL1, BCR. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
De, A., Jacobson, A., Li, D., & Di Cera, E. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(23), e1315. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
ResearchGate. (n.d.). Comparison between imatinib, nilotinib IC 50 values (nmol/L) for... [Link]
-
Giles, F. J., O'Dwyer, M., & Swords, R. (2009). Nilotinib: a novel, selective tyrosine kinase inhibitor. Leukemia & lymphoma, 50(sup2), 1-11. [Link]
-
ClinPGx. (n.d.). Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Nilotinib Hydrochloride? Retrieved from [Link]
Sources
A Head-to-Head Comparison of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic Acid with Standard URAT1 Inhibitors
This guide provides a comprehensive framework for the head-to-head comparison of the novel investigational compound, 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid, with established standards in the field of URAT1 inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapies for hyperuricemia and gout.
Introduction: The Critical Role of URAT1 in Hyperuricemia and Gout
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1][2] The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[2][3] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein responsible for this reabsorption process.[2][4][5] Consequently, inhibition of URAT1 presents a highly effective therapeutic strategy for increasing uric acid excretion and lowering serum urate levels.[2][3][5]
The development of potent and selective URAT1 inhibitors is an active area of research. While several uricosuric agents are clinically available, the quest for compounds with improved efficacy and safety profiles continues. This guide outlines a systematic approach to evaluating a novel URAT1 inhibitor, exemplified by 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid, against current standards.
The Investigational Compound and Established Standards
Investigational Compound: 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic Acid
For the purpose of this guide, we will consider 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid as a novel investigational compound. Its chemical structure suggests it may act as a URAT1 inhibitor. A thorough evaluation of its pharmacological properties is necessary to determine its potential as a therapeutic agent.
Standard URAT1 Inhibitors for Comparison
A robust comparison requires benchmarking against well-characterized compounds. The following standards are recommended:
-
Lesinurad: A selective uric acid reabsorption inhibitor (SURI) that targets URAT1.[6][7][8] It is approved for use in combination with a xanthine oxidase inhibitor for the treatment of gout.[3][4] Lesinurad also inhibits organic anion transporter 4 (OAT4), another protein involved in uric acid reabsorption.[7][9]
-
Benzbromarone: A potent uricosuric agent that effectively inhibits URAT1.[3][10][11][12] Despite its high efficacy, its use has been limited in some regions due to concerns about potential hepatotoxicity.[3] It also interacts with other transporters like OAT4 and GLUT9.[13]
-
Probenecid: One of the earliest uricosuric drugs, Probenecid inhibits URAT1, leading to increased uric acid excretion.[14][15][16][17] It is known to interact with various organic anion transporters, which can lead to drug-drug interactions.[15][18]
Head-to-Head Comparison: Key Performance Metrics and Experimental Designs
A comprehensive comparison should encompass in vitro potency, selectivity, mechanism of action, and in vivo efficacy.
In Vitro Potency Assessment
The primary objective is to determine the concentration-dependent inhibitory effect of the test compounds on URAT1-mediated uric acid transport.
Experimental Workflow: In Vitro URAT1 Inhibition Assay
Caption: Workflow for determining the in vitro potency of URAT1 inhibitors.
Detailed Protocol: [14C]-Uric Acid Uptake Assay in hURAT1-expressing HEK293T Cells
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK) 293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transiently transfect the cells with a plasmid encoding human URAT1 (hURAT1) using a suitable transfection reagent. Use an empty vector as a negative control.
-
-
Uric Acid Uptake Assay:
-
24 hours post-transfection, seed the cells into 96-well plates.
-
On the day of the assay, wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Prepare serial dilutions of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid, Lesinurad, Benzbromarone, and Probenecid.
-
Pre-incubate the cells with the test compounds for 10-15 minutes.
-
Initiate the uptake by adding transport buffer containing a fixed concentration of [14C]-uric acid and the respective concentrations of the inhibitors.
-
After a defined incubation period (e.g., 5-10 minutes), stop the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold transport buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Determine the intracellular radioactivity using a liquid scintillation counter.
-
Normalize the data to the protein concentration in each well, determined by a BCA assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism.
-
Table 1: Comparative In Vitro Potency of URAT1 Inhibitors (Hypothetical Data)
| Compound | IC50 (µM) on hURAT1 |
| 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid | Experimental Value |
| Lesinurad | 3.36[6] |
| Benzbromarone | ~0.5 - 2.0[3][10] |
| Probenecid | >50 |
Selectivity Profiling
To assess the specificity of the investigational compound, it is crucial to evaluate its activity against other relevant renal transporters.
Recommended Selectivity Panel:
-
OAT1 (Organic Anion Transporter 1): Involved in the secretion of various drugs and endogenous compounds.
-
OAT3 (Organic Anion Transporter 3): Similar to OAT1, plays a role in drug clearance.
-
OAT4 (Organic Anion Transporter 4): Also involved in uric acid transport.[7][9]
-
GLUT9 (Glucose Transporter 9): A basolateral transporter involved in uric acid reabsorption.
The experimental setup for these selectivity assays is similar to the URAT1 inhibition assay, using cell lines expressing the respective transporters and their specific radiolabeled substrates.
Mechanism of Inhibition Studies
Determining whether the inhibition is competitive, non-competitive, or mixed provides valuable insights into the binding interaction.
Experimental Design: Kinetic Analysis
This involves performing the uric acid uptake assay with varying concentrations of both the inhibitor and the substrate ([14C]-uric acid). The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.
Signaling Pathway: URAT1-Mediated Uric Acid Reabsorption
Caption: Inhibition of URAT1-mediated uric acid reabsorption in the kidney.
In Vivo Efficacy Evaluation
Animal models of hyperuricemia are essential for assessing the in vivo effects of the investigational compound on serum uric acid levels.
Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Mice
-
Animal Model: Use male C57BL/6 mice.
-
Induction of Hyperuricemia: Administer potassium oxonate, a uricase inhibitor, to elevate serum uric acid levels.
-
Dosing: Administer 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid and the standard compounds orally at various doses. Include a vehicle control group.
-
Sample Collection: Collect blood samples at different time points post-dosing.
-
Biochemical Analysis: Measure serum uric acid concentrations using a commercial kit.
-
Data Analysis: Compare the reduction in serum uric acid levels between the different treatment groups.
Table 2: Comparative In Vivo Efficacy in a Mouse Model of Hyperuricemia (Hypothetical Data)
| Compound (Dose) | Mean Reduction in Serum Uric Acid (%) |
| Vehicle | 0 |
| 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid (10 mg/kg) | Experimental Value |
| Lesinurad (10 mg/kg) | ~40-50% |
| Benzbromarone (10 mg/kg) | ~50-60% |
Conclusion
A systematic head-to-head comparison is indispensable for characterizing a novel URAT1 inhibitor like 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid. By employing the rigorous experimental protocols outlined in this guide, researchers can generate robust and comparative data on potency, selectivity, and in vivo efficacy. This comprehensive evaluation will elucidate the compound's therapeutic potential and its position relative to existing standards, thereby informing critical decisions in the drug development process.
References
- Yan, R., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. PubMed Central.
- Tan, P.K., et al. (n.d.). SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition.
- Zhang, Y., et al. (2021). A brief review of urate transporter 1 (URAT1)
- Zhao, Y., et al. (2024).
- U.S. Food and Drug Administration. (n.d.). ZURAMPIC (lesinurad) tablets.
- Wikipedia. (2023). Lesinurad.
- Patsnap Synapse. (2024).
- Patsnap Synapse. (2024).
- Wikipedia. (2023). Benzbromarone.
- Patsnap Synapse. (2024).
- Silverman, R.B. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. PMC.
- Wikipedia. (2023). Probenecid.
Sources
- 1. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs | bioRxiv [biorxiv.org]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. Lesinurad - Wikipedia [en.wikipedia.org]
- 8. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. What is Benzbromarone used for? [synapse.patsnap.com]
- 14. Probenecid - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 16. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. massivebio.com [massivebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
